

# Reproducibility of Published Findings on Pirepemat Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available data on **Pirepemat fumarate**, an investigational treatment for reducing falls in Parkinson's disease. The information is based on publicly accessible preclinical and clinical trial results. Due to the limited availability of full-text peer-reviewed publications for some key studies, this guide relies on data from clinical trial registries, press releases, and published abstracts. The objective is to present the current evidence to aid in the critical evaluation and potential reproduction of the findings.

#### **Mechanism of Action**

Pirepemat (also known as IRL752) is a cortical enhancer designed to improve neuronal signaling in the prefrontal cortex. Its proposed mechanism involves the antagonism of serotonin 5-HT7 and  $\alpha$ 2-adrenergic receptors. This dual antagonism is believed to lead to an increase in the levels of dopamine and noradrenaline, key neurotransmitters for cognitive and motor control.





Click to download full resolution via product page

Pirepemat's proposed mechanism of action.

### Preclinical and Phase I Data

Initial preclinical studies suggested that Pirepemat has a cortical-preferring catecholamine-promoting profile. A first-in-human Phase I study in healthy male volunteers established its safety, tolerability, and pharmacokinetic profile.

# Table 1: Summary of Phase I Pharmacokinetic Data for Pirepemat



| Parameter            | Value                                                                                            | Source |
|----------------------|--------------------------------------------------------------------------------------------------|--------|
| Absorption           | Rapid, with a median Tmax of 2.0 hours                                                           | [1]    |
| Half-life            | Mean terminal half-life<br>between 3.7 and 5.2 hours                                             | [1]    |
| Dose Proportionality | Linear relationship over the dose range studied                                                  | [1]    |
| Metabolism           | Combination of renal excretion and metabolic transformation involving CYP2A6, CYP2B6, and CYP2D6 | [2]    |
| Food Effect          | No obvious impact on pharmacokinetics                                                            | [1]    |

# **Clinical Efficacy in Parkinson's Disease**

Pirepemat has been evaluated in Phase II clinical trials for its efficacy in reducing the frequency of falls in patients with Parkinson's disease.

### **Phase IIa Study**

An exploratory Phase IIa study was completed in 32 patients with advanced Parkinson's disease and cognitive impairment. While the primary endpoint was safety and tolerability, the study reported compelling treatment effects, including improved balance and a reduced risk of falling.

# Phase IIb Study (REACT-PD)

The REACT-PD trial (NCT05258071) was a randomized, double-blind, placebo-controlled study that enrolled 104 patients with Parkinson's disease. The primary endpoint was the change in fall frequency.



| Outcome                                                 | Result                                       | Statistical<br>Significance               | Source |
|---------------------------------------------------------|----------------------------------------------|-------------------------------------------|--------|
| Overall Fall Rate<br>Reduction (600 mg<br>daily)        | 42% reduction compared to baseline           | Not statistically significant vs. placebo |        |
| Fall Rate Reduction<br>(Medium Plasma<br>Concentration) | 51.5% reduction after three months           | p < 0.05 vs. placebo                      |        |
| Patient Completion<br>Rate                              | 87% of enrolled patients completed the study | N/A                                       | -      |

# Experimental Protocols REACT-PD (Phase IIb) Trial Design





Click to download full resolution via product page

Workflow of the REACT-PD Phase IIb clinical trial.

The REACT-PD study was a multicenter, randomized, double-blind, placebo-controlled trial. Key aspects of the protocol included:

- Participants: 104 individuals with Parkinson's disease.
- Intervention: Two different doses of Pirepemat or a placebo.
- Duration: Three months of treatment.



• Primary Outcome: The main goal was to compare the rate of falls during the treatment period to the rate of falls in the month before the study began.

## **Comparison with Alternatives**

Currently, there are no approved medications specifically for the prevention of falls in Parkinson's disease. Management strategies often involve physical therapy and medication adjustments. Cholinesterase inhibitors, while primarily used for cognitive symptoms, have been investigated for their potential to reduce falls.

Table 3: Comparison of Pirepemat with Cholinesterase Inhibitors for Fall Prevention in Parkinson's Disease

| Feature             | Pirepemat                                                                          | Cholinesterase Inhibitors                                                                                               |
|---------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | 5-HT7 and α2-adrenergic receptor antagonist; increases dopamine and noradrenaline. | Inhibit the breakdown of acetylcholine.                                                                                 |
| Reported Efficacy   | 51.5% reduction in fall rate in a specific patient subgroup (p < 0.05).            | A meta-analysis showed a trend towards a beneficial effect on fall reduction, but it was not statistically significant. |
| Regulatory Status   | Investigational.                                                                   | Approved for dementia in Parkinson's disease.                                                                           |
| Key Clinical Trial  | REACT-PD (Phase IIb).                                                              | Various studies, with mixed results on fall prevention.                                                                 |

## **Reproducibility and Future Directions**

The reproducibility of the findings on **Pirepemat fumarate**, particularly the significant reduction in falls observed in a specific plasma concentration range, will depend on the successful design and execution of a Phase III clinical trial. The mixed results of the Phase IIb study highlight the importance of identifying the optimal therapeutic window for Pirepemat.

Future research should focus on:



- Dose Optimization: Further investigation is needed to confirm the optimal dosing strategy
  that maintains plasma concentrations within the therapeutic window identified in the REACTPD trial.
- Patient Stratification: Identifying patient characteristics that predict a positive response to Pirepemat could enhance its clinical utility.
- Head-to-Head Comparisons: Future trials could include direct comparisons with other potential fall-prevention strategies in Parkinson's disease.

In conclusion, the available data on **Pirepemat fumarate** suggests a potential new therapeutic avenue for a significant unmet need in Parkinson's disease. However, the lack of statistically significant results in the overall Phase IIb trial population necessitates further investigation to confirm its efficacy and define its place in clinical practice. The detailed findings from the REACT-PD study, once fully published, will be crucial for the design of subsequent trials and for independent verification of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dag Nyholm Uppsala University [uu.se]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- To cite this document: BenchChem. [Reproducibility of Published Findings on Pirepemat Fumarate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829388#reproducibility-of-published-findings-on-pirepemat-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com